molecular formula C18H17Cl2FN4 B12738946 Quinazoline, 6-chloro-4-(2-fluorophenyl)-2-(1-piperazinyl)-, hydrochloride CAS No. 88422-44-0

Quinazoline, 6-chloro-4-(2-fluorophenyl)-2-(1-piperazinyl)-, hydrochloride

Cat. No.: B12738946
CAS No.: 88422-44-0
M. Wt: 379.3 g/mol
InChI Key: ZKJVTTJCQUIJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline, 6-chloro-4-(2-fluorophenyl)-2-(1-piperazinyl)-, hydrochloride is a synthetic organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from anthranilic acid derivatives and amines.

    Substitution Reactions: Introducing functional groups such as chloro and fluoro groups through halogenation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalytic Reactions: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazolinones.

    Reduction: Reduction reactions can convert quinazolines to dihydroquinazolines.

    Substitution: Halogenated quinazolines can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines and quinazolinones, which may exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: Differ by the presence of a carbonyl group.

    Dihydroquinazolines: Reduced forms of quinazolines.

    Halogenated Quinazolines: Similar compounds with different halogen substitutions.

Uniqueness

Quinazoline, 6-chloro-4-(2-fluorophenyl)-2-(1-piperazinyl)-, hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

88422-44-0

Molecular Formula

C18H17Cl2FN4

Molecular Weight

379.3 g/mol

IUPAC Name

6-chloro-4-(2-fluorophenyl)-2-piperazin-1-ylquinazoline;hydrochloride

InChI

InChI=1S/C18H16ClFN4.ClH/c19-12-5-6-16-14(11-12)17(13-3-1-2-4-15(13)20)23-18(22-16)24-9-7-21-8-10-24;/h1-6,11,21H,7-10H2;1H

InChI Key

ZKJVTTJCQUIJLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.